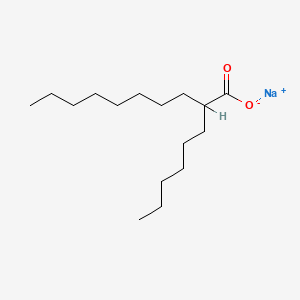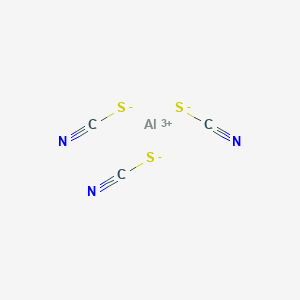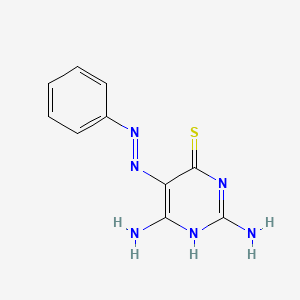![molecular formula C7H13NO2S2 B3343558 2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 53943-83-2](/img/structure/B3343558.png)
2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid
Descripción general
Descripción
“2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid” is a chemical compound with the CAS Number: 53943-83-2 . It has a molecular weight of 207.32 . This compound is typically stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as “2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid”, has been a topic of interest in interdisciplinary research . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid” includes a thiazolidine motif, which is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . This motif has sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine motifs, such as the one in “2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid”, are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates .Physical And Chemical Properties Analysis
“2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid” is a powder that is stored at room temperature . It has a melting point of 168-169 degrees Celsius .Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications
This compound has been used in the synthesis of polyazamacrocyclic ligands, which have potential applications in radiopharmaceuticals . These ligands, such as 1,5,9-tris [2- (methylsulfanyl)ethyl]-1,5,9-triazacyclododecane (TACD3S), 1,4,7,10-tetrakis [2- (methylsulfanyl)ethyl]-1,4,7,10-tetrazacyclotridecane (TRI4S) and 1,4,8,11-tetrakis [2- (methylsulfanyl)ethyl]-1,4,8,11-tetrazacyclotetradecane (TE4S), are considered as potential chelators for medically relevant copper radioisotopes .
Coordination Chemistry
The compound has been used to study the coordination properties of copper complexes . The ligands TRI4S and TE4S were found to form stable monocupric (CuL 2+) and monocuprous (CuL +) complexes . The study of these complexes helps to understand the influence of the ring size and the nitrogen donor array on the copper chelation properties of these sulfur-rich macrocycles .
Density Functional Theory Studies
The compound has been used in density functional theory (DFT) studies to inspect the tautomerizations mechanism of 4‐(methylsulfanyl)‐3[(1Z)‐1‐(2‐phenylhydrazinylidene) ethyl] quinoline‐2(1H)‐one . These studies help to understand the structures, reactivity, and spectroscopic properties of the compound .
Thermo-Kinetic Studies
The compound has been used in thermo-kinetic studies to estimate the features of different conversion processes . These studies provide insights into the stability of the compound and the barrier heights required for tautomerization processes .
Spectroscopic Studies
The compound has been used in spectroscopic studies to understand its UV–Vis electronic spectra . These studies help to understand the electronic properties of the compound .
Biological Activity Studies
The compound has been used in studies to understand its biological activity . Quinolinones, a quinoline heterocyclic analogue, have gotten a lot of attention for their physical, chemical, and biological activity as a treatment for various diseases .
Safety and Hazards
The safety information for “2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-(2-methylsulfanylethyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S2/c1-11-3-2-6-8-5(4-12-6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYDDPYIPQVLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1NC(CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
53943-83-2 | |
| Record name | 2-[2-(methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















